6-Phenylpyrimidine-4-carboxylic acid
CAS No.: 28668-32-8
Cat. No.: VC2040618
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28668-32-8 |
|---|---|
| Molecular Formula | C11H8N2O2 |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | 6-phenylpyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H8N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
| Standard InChI Key | WPZVBDSJGHLIMS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O |
Introduction
Chemical Structure and Properties
6-Phenylpyrimidine-4-carboxylic acid has a molecular formula of C11H8N2O2 and a molecular weight of 200.19 g/mol . Structurally, it consists of a pyrimidine ring with a phenyl group attached at the 6-position and a carboxylic acid group at the 4-position. This arrangement provides a balance of aromatic character, hydrogen bonding capability, and functional group reactivity, making it a versatile building block for medicinal chemistry applications.
The SMILES notation for this compound is C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O, which provides a linear string representation of its molecular structure . For more comprehensive structural identification, the InChI is InChI=1S/C11H8N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15), and the InChIKey is WPZVBDSJGHLIMS-UHFFFAOYSA-N . These standardized identifiers facilitate accurate database searches and structural comparisons in chemical informatics.
Table 1. Key Chemical Properties of 6-Phenylpyrimidine-4-carboxylic Acid
| Property | Value |
|---|---|
| CAS Number | 28668-32-8 |
| Molecular Formula | C11H8N2O2 |
| Molecular Weight | 200.19 g/mol |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O |
| InChI | InChI=1S/C11H8N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
| InChIKey | WPZVBDSJGHLIMS-UHFFFAOYSA-N |
The physical and chemical properties of 6-phenylpyrimidine-4-carboxylic acid significantly influence its behavior in biological systems and its utility in drug discovery. The pyrimidine ring provides a planar, aromatic structure with specific electronic distribution and nitrogen atoms that can act as hydrogen bond acceptors. The phenyl substituent contributes to hydrophobicity and provides potential for π-π stacking interactions with target proteins, while the carboxylic acid group imparts acidity and the ability to form salts, which can be advantageous for formulation and pharmacokinetic properties.
Biological Activity and Applications
6-Phenylpyrimidine-4-carboxylic acid and its derivatives have exhibited diverse biological activities that highlight their potential as therapeutic agents for various conditions. This section examines the key biological activities that have been reported for this class of compounds.
Xanthine Oxidase Inhibition
One of the most significant biological activities associated with derivatives of 6-phenylpyrimidine-4-carboxylic acid is the inhibition of xanthine oxidase. This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Excessive production of uric acid can lead to conditions such as gout and hyperuricemia, making xanthine oxidase inhibition a valuable therapeutic approach.
Research by Shi et al. demonstrated that 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives exhibit potent inhibitory activity against xanthine oxidase . These compounds were designed based on molecular docking studies and synthesized using a novel method employing ketoenol acids and thiourea as starting materials . In vitro activity assays revealed that most of the designed compounds displayed submicromolar inhibitory potency .
Notably, one derivative designated as compound 9b showed exceptional potency with an IC50 value of 0.132 μM . Further investigation through steady-state enzyme kinetics indicated that this compound acted as a mixed-type inhibitor for xanthine oxidase . This finding is particularly significant as it suggests a complex mode of interaction with the enzyme, potentially offering advantages over existing xanthine oxidase inhibitors used in clinical practice.
Anti-Influenza Activity
Pyrimidine derivatives related to 6-phenylpyrimidine-4-carboxylic acid have been explored for their potential as anti-influenza agents through a novel mechanism of action. Unlike traditional antiviral approaches that target viral entry or release, these compounds disrupt the interaction between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) subunits of the influenza virus polymerase complex . This protein-protein interaction (PPI) is essential for viral replication, making it an attractive target for antiviral drug development.
Research has explored a series of pyrimidine derivatives as anti-influenza agents specifically targeting this PA-PB1 interaction . A small library of compounds was synthesized, including pyrimidine derivatives with various substitutions at specific positions . One derivative, designated as compound 2d, showed particularly promising results in both biochemical and cellular assays .
This compound, characterized by a pyrimidine core with specific substitution patterns, exhibited an IC50 value of 90.1 μM in the PA-PB1 ELISA assay, which measures the compound's ability to disrupt the interaction between the viral polymerase subunits . More impressively, in the plaque reduction assay (PRA), which evaluates antiviral efficacy in cell culture, the compound demonstrated an EC50 value of 2.8 μM . Importantly, it showed a favorable cytotoxicity profile, with CC50 values exceeding 250 μM in both MDCK and HEK 293T cell lines, suggesting a good safety margin at effective doses .
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